REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:21]#[N:22])([C:14]2[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[I:20][C:17]1[CH:18]=[CH:19][C:14]([C:11]2([C:21]#[N:22])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:15][CH:16]=1
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the resulting liquid was evaporated from toluene (2×20 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washed with 10% aqueous NaHCO3 (2×50 mL) and saturated brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 1 h
|
Duration
|
1 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1(CCNCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.7 mmol | |
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |